[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(6-bromopyridin-3-yl)methyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(6-9(13)14)5-7-2-3-8(10)11-4-7/h2-4H,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCHWLIKPAHOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C(C=C1)Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229810 | |
| Record name | Glycine, N-[(6-bromo-3-pyridinyl)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353946-68-5 | |
| Record name | Glycine, N-[(6-bromo-3-pyridinyl)methyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353946-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[(6-bromo-3-pyridinyl)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of pyridine derivatives followed by functional group transformations. For instance, 6-bromo-2-methylpyridine can be used as a starting material, which undergoes a series of reactions including methylation and amination to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .
Scientific Research Applications
[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in binding to active sites of enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of pyridine-based acetic acid derivatives. Key analogues include:
Key Observations :
- Amino Group Variation: Substituting methyl-amino with bulkier groups (e.g., isopropyl) introduces steric hindrance, which may reduce solubility in polar solvents but enhance selectivity in metal chelation .
- Positional Isomerism : The 6-bromo vs. 2-bromo substitution (e.g., 2-Br-pyridin-4-yl) shifts the electronic distribution on the pyridine ring, affecting acidity and coordination behavior .
Functional Group Contributions
- Acetic Acid Group (–COOH): Critical for metal ion coordination. Studies on similar compounds (e.g., biochar modified with –COOH) demonstrate monodentate or bidentate binding to uranium(VI) via deprotonated –COO⁻ groups .
- Methyl-Amino Group (–N–CH₃): Enhances basicity and may participate in hydrogen bonding or secondary interactions. Contrast with non-amino analogues (e.g., 2-(6-bromopyridin-3-yl)acetic acid) shows reduced metal adsorption efficiency due to the absence of amine-mediated binding .
Metal Chelation and Adsorption Performance
- Uranium(VI) Removal: Acetic acid-modified biochars (ASBB) achieve 97.8% U(VI) removal under optimal conditions (pH 6.0, 0.30 g/L dosage) . While direct data for this compound is unavailable, its structural features suggest superior performance compared to non-functionalized pyridines due to synergistic –COOH and –N–CH₃ groups .
- Comparison with Amidoxime/Carboxyl Systems : Amidoxime-modified polymers (e.g., polypropylene) exhibit high U(VI) selectivity but require complex synthesis. The target compound’s simpler structure may offer cost-effective alternatives for niche applications .
Solubility and Stability
- Polar Solvents: The acetic acid group enhances solubility in water and polar organic solvents (e.g., methanol) compared to halogenated pyridines lacking hydrophilic substituents .
- Thermal Stability: Pyridine derivatives with bromine substituents typically exhibit moderate thermal stability (<250°C), but the methyl-amino-acetic acid moiety may lower decomposition temperatures due to increased polarity .
Biological Activity
[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid is a pyridine derivative notable for its unique structure, which includes a bromine atom at the 6-position and an amino group linked to an acetic acid moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial effects, enzyme interactions, and receptor binding capabilities.
The molecular formula of this compound is C11H13BrN2O2, with a molecular weight of approximately 259.103 g/mol. The presence of the bromine atom enhances its reactivity and biological interactions, making it an interesting subject for medicinal chemistry research.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Properties : Studies have shown that many pyridine derivatives possess antimicrobial properties. This compound has demonstrated efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL .
- Enzyme Interactions : The compound can form stable complexes with enzymes, suggesting its utility in studying enzyme kinetics and inhibition mechanisms. Its structure allows for specific interactions that may enhance or inhibit enzymatic activity.
- Receptor Binding : Interaction studies have focused on the compound's binding affinity with various receptors. The bromine substituent and the amino group contribute to its overall stability and solubility, which are crucial for effective receptor interaction.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the pyridine ring play critical roles in binding to these targets, while the methyl-amino group and acetic acid moiety enhance the compound's solubility and stability.
Comparative Analysis
A comparative analysis of similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(6-Bromopyridin-3-YL)acetic acid | Brominated pyridine, acetic acid group | Directly related as a simpler derivative |
| [(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-acetic acid | Chlorinated instead of brominated | Chlorine may alter biological activity differently |
| (Methyl-pyridin-3-ylmethyl-amino)-acetic acid | Lacks bromine; simpler methyl substitution | Less complex, potentially different activity |
Case Studies
- Antimicrobial Activity Study : A study conducted on various pyridine derivatives found that this compound exhibited significant antibacterial activity against multi-drug resistant bacteria, highlighting its potential as a therapeutic agent in infectious diseases .
- Enzyme Interaction Analysis : Research focusing on enzyme interactions revealed that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into its potential applications in metabolic disorders .
Q & A
Q. What are the optimal synthetic routes for [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid, and how can intermediates be purified?
- Methodological Answer : Synthesis typically involves bromination of pyridine derivatives followed by alkylation and amino acid coupling. For example, intermediates like 6-bromo-3-pyridinemethanol (related to pyridinylmethyl groups in and ) can be brominated using N-bromosuccinimide (NBS) under radical conditions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase additive (0.1% v/v) improves purity, as per LC-MS-compatible protocols ( ) .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- NMR : and NMR to verify pyridine ring protons (δ 7.5–8.5 ppm) and methylene/methyl groups (δ 2.5–3.5 ppm). Compare with analogs in and .
- HRMS : Electrospray ionization (ESI) in positive mode to confirm molecular ion [M+H]+ and isotopic Br pattern.
- X-ray crystallography : For absolute configuration, use SHELXL () with single crystals grown via slow evaporation in ethanol/water.
Advanced Research Questions
Q. How does steric hindrance from the bromopyridine moiety affect the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The 6-bromo group on pyridine creates steric and electronic challenges. Kinetic studies (e.g., monitoring Suzuki-Miyaura coupling with boronic acids) reveal lower yields compared to non-brominated analogs. Optimize using Pd(PPh)/KCO in DMF at 80°C, as seen in for boronate intermediates . Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distributions on the pyridine ring.
Q. What strategies mitigate batch-to-batch variability in bioactivity assays involving this compound?
- Methodological Answer : Variability often stems from residual solvents (e.g., DMF) or trace metals. Implement:
Q. How can researchers resolve contradictions in reported IC50_{50}50 values across studies?
- Methodological Answer : Discrepancies may arise from assay pH or protein binding. Re-evaluate using:
- pH-controlled assays : Adjust to physiological pH (7.4) with ammonium bicarbonate buffer ().
- Plasma protein binding studies : Use equilibrium dialysis to quantify free fraction ().
Data Analysis and Experimental Design
Q. What statistical approaches validate the compound’s dose-response relationships in enzyme inhibition assays?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Report Hill slopes to detect cooperativity. For outliers, apply Grubbs’ test (α=0.05). Replicate experiments ≥3 times (n=6 per concentration), as in ’s titration error analysis .
Q. How to design stability studies for this compound under physiological conditions?
- Methodological Answer :
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24h. Monitor degradation via LC-MS ().
- Oxidative stability : Expose to 0.1% HO, analyze by NMR for bromine displacement.
Structural and Functional Insights
Q. Can molecular docking predict interactions between this compound and target proteins (e.g., kinases)?
- Methodological Answer : Use AutoDock Vina with PyMOL for visualization. Input the compound’s 3D structure (optimized via Gaussian 09) and protein PDB files. Validate docking poses with mutagenesis studies (e.g., alanine scanning of predicted binding residues).
Synthesis Optimization Table
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Bromination Agent | NBS, AIBN (radical initiator) | |
| Coupling Reagent | EDC/HCl, NHS (pH 5.0–6.0) | |
| Purification Method | Reverse-phase HPLC (C18, 0.1% TFA) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
